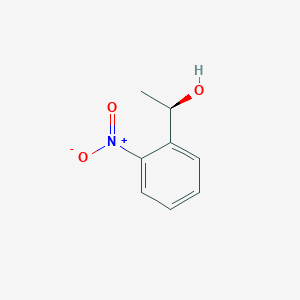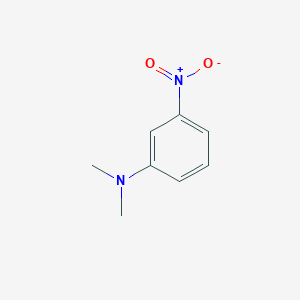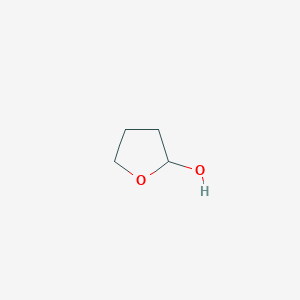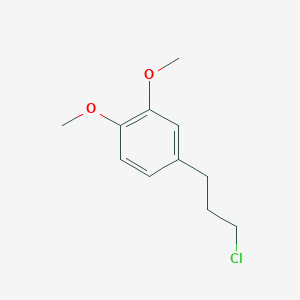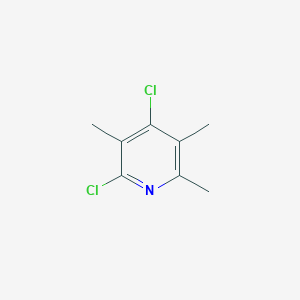
2,4-Dichloro-3,5,6-trimethylpyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2,4-Dichloro-3,5,6-trimethylpyridine involves several chemical reactions, starting from specific precursors to obtain the final compound. A notable synthesis route is the reaction of 4-hydroxy-3,5,6-trimethyl-2(1H)-pyridone with phosphoryl chloride to afford 2,4-dichloro-3,5,6-trimethylpyridine. This synthesis pathway showcases the transformation of intermediate compounds through specific reactions, highlighting the compound's synthetic accessibility (Mittelbach, Schmidt, Uray, Junek, Lamm, Ankner, Brändström, & Simonsson, 1988).
Applications De Recherche Scientifique
Thermodynamics Research : It is utilized in studying the effects of increasing the number of methyl groups attached to the aromatic ring of amines and modifying the position of these groups in the ring (González et al., 2008).
Nuclear Magnetic Resonance Research : This compound is used for studying isotope effects in lanthanide-induced shifts (Balaban et al., 1976).
Catalysis in Polymerization : It serves as a precatalyst in alpha-olefin oligo- and polymerization studies, especially with propene and 1-butene (Fuhrmann et al., 1996).
Selective Functionalization : This chemical is crucial in the selective functionalization of chloropyridines at various sites, enabling the production of various intermediates (Marzi et al., 2001).
Synthesis of Compounds : It's also used in synthesizing compounds like 2,3,5-trimethyl-4-methoxy-3,5-dimethylpyridine N-oxide, 2,3,5-trimethyl-4-nitropyridine N-oxide (Xu Bao-cai, 2004).
Complex Formation Studies : It forms complexes with halogenocarboxylic acids in benzene solutions for studying stoichiometry and complex formation (Barczyński et al., 1987).
Optoelectronic Materials Synthesis : 3,5-Dicyano-2,4,6-trimethylpyridine, a derivative, is a promising synthetic precursor for novel optoelectronic functional materials (Tong Zhenhe, 2007).
Herbicide Toxicity Research : Studies on 2,4-D herbicide toxicity focus on occupational risk, neurotoxicity, herbicide resistance, non-target species, and molecular imprinting (Zuanazzi et al., 2020).
Antimicrobial and Antifungal Activity : Derivatives of 2,4-Dichloro-3,5,6-trimethylpyridine exhibit antimicrobial activity against Gram-positive bacteria and antifungal activity against yeast (Abu-Melha, 2013).
Complex Hydrogen Bonded Cation Studies : It forms complex hydrogen bonded cations with structures similar to other pyridines and quinolines (Clements et al., 1973).
Anticancer Agent Research : The gold complex trichloro(2,4,6-trimethylpyridine)Au(III) has shown potential as an anticancer agent (Fazaeli et al., 2011).
Cyclopentazane Chemistry Development : Its synthesis is crucial for the development and diversification of cyclopentazane chemistry (Burford et al., 2005).
Study of Hydrophobic-Hydrophilic Interactions : The 2,4,6-trimethylpyridine-water system is used to study hydrophobic and hydrophilic interactions (Marczak & Banaś, 2001).
Antitumor Activity : BW301U, a derivative, is an inhibitor of mammalian dihydrofolate reductase with significant antitumor activity (Grivsky et al., 1980).
Synthesis Optimization : The optimal conditions for synthesizing 2,3,5-trimethylpyridine have been explored (Urošević et al., 2022).
Gastric-Acid Inhibiting Compounds : It's used as a building block for synthesizing compounds with gastric-acid inhibiting activity (Mittelbach et al., 1988).
Development of Heat-Resistant Resins : The compound is used in creating resins for composite materials in prepreg fabrication (Bloch & Ropars, 1983).
Biodegradability Studies : Its biodegradability under aerobic and anaerobic conditions is studied (McAvoy et al., 2002).
Safety And Hazards
In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . In case of skin contact, remove contaminated clothing and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . Always call a doctor or Poison Control Center immediately in case of exposure .
Propriétés
IUPAC Name |
2,4-dichloro-3,5,6-trimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N/c1-4-6(3)11-8(10)5(2)7(4)9/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOUXTVKTVUSAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=C1Cl)C)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381288 | |
| Record name | 2,4-dichloro-3,5,6-trimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-3,5,6-trimethylpyridine | |
CAS RN |
109371-17-7 | |
| Record name | 2,4-dichloro-3,5,6-trimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



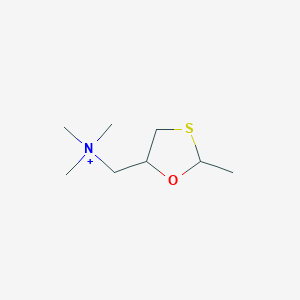
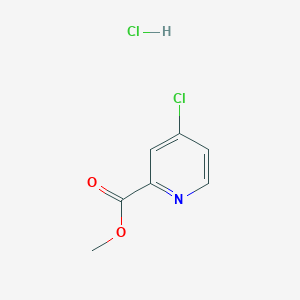
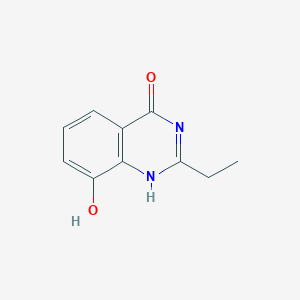
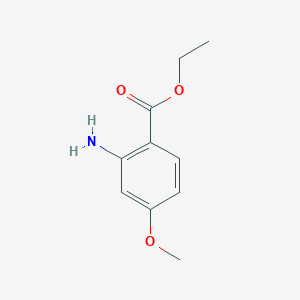
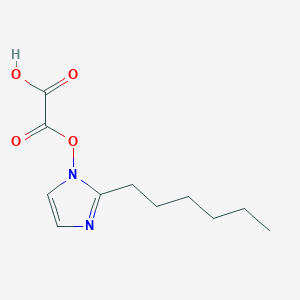
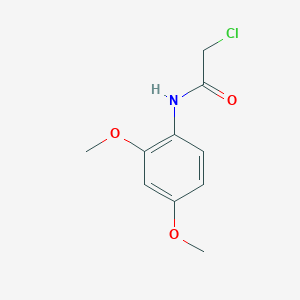
![6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B17532.png)

![10-[(2R,3R,4S)-5-dihydroxyphosphinothioyloxy-2,3,4-trihydroxypentyl]-7,8-dimethylbenzo[g]pteridine-2,4-dione](/img/structure/B17539.png)
